(-)-Nordicentrine

Beschreibung

Eigenschaften

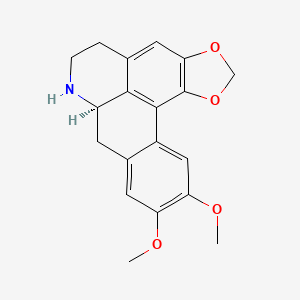

Molekularformel |

C19H19NO4 |

|---|---|

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

(12R)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene |

InChI |

InChI=1S/C19H19NO4/c1-21-14-7-11-5-13-17-10(3-4-20-13)6-16-19(24-9-23-16)18(17)12(11)8-15(14)22-2/h6-8,13,20H,3-5,9H2,1-2H3/t13-/m1/s1 |

InChI-Schlüssel |

YNWJEUJZYKLCJG-CYBMUJFWSA-N |

Isomerische SMILES |

COC1=C(C=C2C(=C1)C[C@@H]3C4=C2C5=C(C=C4CCN3)OCO5)OC |

Kanonische SMILES |

COC1=C(C=C2C(=C1)CC3C4=C2C5=C(C=C4CCN3)OCO5)OC |

Synonyme |

(-)-nordicentrine nordicentrine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most significant applications of (-)-nordicentrine is its antimalarial properties. Research indicates that this compound exhibits potent activity against Plasmodium falciparum, the causative agent of malaria. In a study, it was reported to have an IC50 value of 0.3 µg/mL, demonstrating its effectiveness compared to other compounds tested . This makes this compound a promising candidate for further development in malaria treatment.

Antidiabetic Activity

This compound has also shown potential as an α-glucosidase inhibitor, which is crucial in managing diabetes by slowing down carbohydrate absorption. In studies evaluating various compounds from Goniothalamus ridleyi, this compound demonstrated significant inhibitory activity against α-glucosidase, suggesting its utility in diabetes management .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been shown to induce cytotoxic effects on various cancer cell lines. For instance, it exhibited promising results against colon cancer cells with an IC50 value significantly lower than many conventional chemotherapeutics . The mechanism behind this activity is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. The compound's efficacy can be influenced by modifications to its chemical structure. For example, derivatives with specific functional groups have been synthesized and evaluated for enhanced biological activity. Studies indicate that certain modifications can significantly increase its potency against cancer cells while maintaining low toxicity levels .

Case Study 1: Antimalarial Efficacy

In a controlled study involving various alkaloids, this compound was isolated and tested against Plasmodium falciparum. The results highlighted its superior efficacy compared to other tested compounds, establishing it as a lead compound for further antimalarial drug development .

Case Study 2: Antidiabetic Potential

Another study focused on the α-glucosidase inhibitory activity of this compound. The findings indicated that it could serve as a natural alternative to synthetic α-glucosidase inhibitors currently used in diabetes management. The study emphasized the need for clinical trials to validate these findings in human subjects .

Vorbereitungsmethoden

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline (THIQ) core of this compound. This method involves cyclodehydration of β-phenylethylamides using Lewis acids such as POCl₃ or polyphosphoric acid (PPA). For instance, Nishiyama and co-workers demonstrated that treatment of amide 112 with POCl₃ at 80°C for 12 hours yielded dihydroisoquinoline 113 , which was subsequently reduced with NaBH₄ to afford THIQ 114 in 85% yield (Scheme 16A). Critically, the choice of solvent (e.g., toluene vs. CH₂Cl₂) influences reaction efficiency, with nonpolar solvents favoring cyclization by stabilizing cationic intermediates.

Table 1: Bischler-Napieralski Reaction Optimization

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 112 | POCl₃ | 80 | 12 | 85 |

| 115 | PPA | 100 | 24 | 78 |

Asymmetric Transfer Hydrogenation

Enantioselective synthesis of this compound requires precise control over stereochemistry. Simpkins and co-workers achieved this via Ru-catalyzed asymmetric transfer hydrogenation of ketone 117 using (R,R)-TsDPEN as a chiral ligand (Scheme 16C). The reaction, conducted in iPrOH at 25°C, afforded THIQ 118 with 95% enantiomeric excess (ee) and 99% yield. This method circumvents the need for stoichiometric chiral auxiliaries, offering scalability for industrial applications.

Late-Stage Functionalization and Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of aryl groups to the THIQ scaffold. Matsumoto and co-workers utilized this strategy to synthesize biphenyl precursor 12 from arylboronic acid 10 and aryl bromide 11 (Scheme 1A). Employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 85°C, the reaction achieved 92% yield. This method’s versatility allows for the incorporation of electron-deficient and sterically hindered aryl groups, critical for accessing this compound analogs.

Electrochemical Halogenation

Nishiyama’s electrochemical approach to diaryl ether formation offers a green alternative to traditional coupling methods. Phenol 157 underwent electrochemical bromination in an undivided cell with NaBr as the electrolyte, yielding bromophenol 158 in 89% yield (Scheme 19). Subsequent Ullmann coupling with THIQ 159 using CuI and 1,10-phenanthroline at 110°C furnished diaryl ether 160 , a key intermediate for this compound.

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

Yang and Rozwadowska employed sulfinimine chemistry to enforce stereocontrol. Condensation of (S)-tert-butanesulfinamide with aldehyde 173 generated chiral sulfinimine 174 , which underwent nucleophilic addition with lithiated ortho-tolyl nitrile to afford diastereomerically pure 175 (Scheme 22A). Hydrolysis with HCl/MeOH removed the sulfinyl group, yielding THIQ 176 with >99% ee. This method’s robustness is evidenced by its application to protoberberine alkaloids, including (-)-xylopinine.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

| Method | Steps | Overall Yield (%) | ee (%) |

|---|---|---|---|

| Bischler-Napieralski + Ru-H | 6 | 54 | 95 |

| Sulfinimine Addition | 8 | 32 | >99 |

| Electrochemical Coupling | 5 | 45 | N/A |

The Ru-catalyzed asymmetric transfer hydrogenation route offers the best balance of yield and stereoselectivity, albeit requiring expensive catalysts. In contrast, electrochemical methods eliminate heavy metal usage but lack enantiocontrol, necessitating downstream resolution .

Q & A

Q. What methodologies are recommended for elucidating the metabolic pathways of this compound?

- Methodological Answer : Use hepatocyte microsomes or liver S9 fractions to simulate phase I/II metabolism. Identify metabolites via LC-QTOF-MS and compare with databases (e.g., HMDB). In vivo, collect bile/urine samples post-administration and analyze for glucuronide or sulfate conjugates .

Key Methodological Considerations

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results . For example, discrepancies in cytotoxicity may arise from differences in cell viability assay protocols (e.g., MTT vs. resazurin) .

- Experimental Design : Follow NIH guidelines for preclinical studies, including blinding, randomization, and power analysis to ensure statistical robustness .

- Synthesis Optimization : Use DoE (Design of Experiments) principles to optimize reaction conditions (e.g., temperature, catalyst loading) for this compound derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.